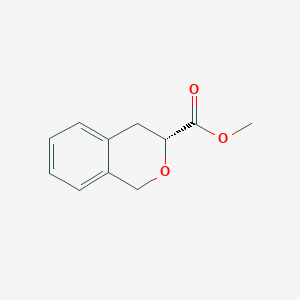
Methyl (R)-isochromane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-isochromane-3-carboxylate is an organic compound belonging to the class of isochromanes Isochromanes are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The ®-configuration indicates that the compound is chiral, with the methyl ester group attached to the third carbon of the isochromane ring system
准备方法
Synthetic Routes and Reaction Conditions
Methyl ®-isochromane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-(hydroxymethyl)benzyl alcohol derivative, under acidic conditions. The cyclization reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, forming the isochromane ring system.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isochromane core.
Industrial Production Methods
Industrial production of methyl ®-isochromane-3-carboxylate may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl ®-isochromane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl ®-isochromane-3-carboxylate can yield isochromane-3-carboxylic acid, while reduction can produce isochromane-3-methanol.
科学研究应用
Methyl ®-isochromane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl ®-isochromane-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context.
相似化合物的比较
Methyl ®-isochromane-3-carboxylate can be compared with other similar compounds, such as:
Isochroman-1-carboxylate: Differing in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Isochroman-4-carboxylate:
Chromane derivatives: Compounds with a similar bicyclic structure but differing in the oxygen atom’s position within the ring system.
The uniqueness of methyl ®-isochromane-3-carboxylate lies in its specific configuration and functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl (3R)-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI 键 |
IUKJDSZBRPJUGP-SNVBAGLBSA-N |
手性 SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CO1 |
规范 SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


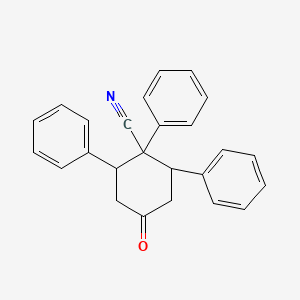
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)

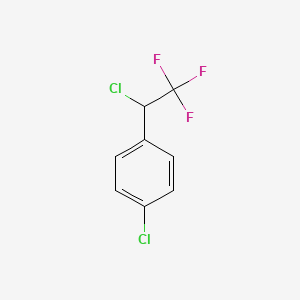

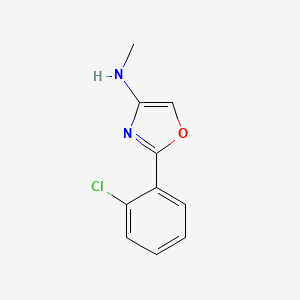

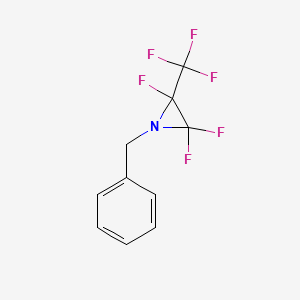
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
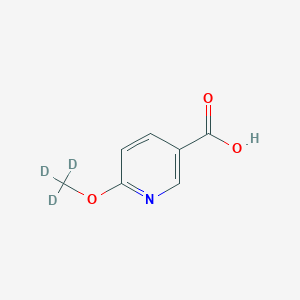
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)

